molecular formula C9H5BrFNO2 B1409742 Methyl 3-bromo-5-cyano-4-fluorobenzoate CAS No. 1805583-46-3

Methyl 3-bromo-5-cyano-4-fluorobenzoate

Cat. No.: B1409742
CAS No.: 1805583-46-3
M. Wt: 258.04 g/mol
InChI Key: WBPNJFGFVMBTID-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-3-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the desired compound is coupled with a brominated precursor in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-cyano-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the cyano group, which may affect its reactivity and applications.

    Methyl 4-cyano-3-fluorobenzoate:

    Methyl 3-bromo-4-cyano-5-fluorobenzoate: A closely related compound with similar substituents but different positions on the aromatic ring, affecting its chemical properties and reactivity.

Uniqueness

Methyl 3-bromo-5-cyano-4-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of bromine, cyano, and fluorine groups in specific positions on the aromatic ring allows for targeted modifications and applications in various fields of research and industry.

Biological Activity

Methyl 3-bromo-5-cyano-4-fluorobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H6BrFNO2
  • Molecular Weight : 232.06 g/mol
  • Functional Groups : Bromine (Br), cyano (CN), and fluorine (F) substituents enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups can enhance binding affinity, leading to modulation of enzyme activity and cellular signaling pathways. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis. It may act as a lead compound for developing anti-cancer agents.
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes such as proteases and cytochrome P450s, affecting drug metabolism and potentially leading to enhanced therapeutic efficacy for certain drugs .

Case Studies and Research Findings

  • Inhibition of Cytochrome P450 :
    • A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated significant inhibition, suggesting that this compound could alter the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines. The compound was noted for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaUnique Features
This compoundC9H6BrFNO2Inhibits cytochrome P450; potential anticancer agent
Methyl 3-bromo-5-cyanobenzoateC9H6BrN O2Lacks fluorine; primarily used as an intermediate
Methyl 3-bromo-5-fluorobenzoateC8H6BrFO2Exhibits different biological activities due to substitutions

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNJFGFVMBTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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